(Z)-1-(pyridin-2-yl)ethanone oxime
Description
Contextualization of Pyridyl Oximes as Versatile Ligands in Coordination Chemistry
Pyridyl oximes, including (Z)-1-(pyridin-2-yl)ethanone oxime, are highly valued as ligands in coordination chemistry. researchgate.netresearchgate.net Their ability to coordinate with metal ions through both the pyridyl nitrogen and the nitrogen and/or oxygen atoms of the oxime group makes them versatile chelating agents. researchgate.net This versatility allows for the formation of stable complexes with a wide range of transition metals.
The anions of pyridyl oximes are particularly effective in creating polynuclear complexes and coordination polymers. researchgate.net Researchers have extensively used 2-pyridyl oximes to synthesize metal clusters with interesting magnetic properties, such as single-molecule magnets. researchgate.netnih.gov The combination of pyridyl oximes with other organic ligands, like carboxylic acids, has led to the development of Metal-Organic Frameworks (MOFs), a class of porous materials with significant application potential. nih.gov The structure of these ligands allows for the preferential binding of different types of metal ions, making them suitable for creating mixed-metal complexes, for instance, combining 3d and 4f metal ions in a single molecular entity. researchgate.netmdpi.com
Significance of the Oxime Functional Group in Organic and Inorganic Chemistry
The oxime functional group, with the general formula RR'C=NOH, is a cornerstone in both organic and inorganic chemistry. testbook.comwikipedia.org Formed from the condensation of hydroxylamine (B1172632) with aldehydes or ketones, oximes are integral to various chemical transformations. testbook.combyjus.com In organic synthesis, they serve as intermediates for producing nitriles, amines, and amides, and are used as protecting groups for carbonyl compounds. byjus.comnih.gov
In inorganic chemistry, the oxime group's ability to coordinate with metal ions is of paramount importance. mdpi.comrsc.org Oximes are considered ambidentate ligands, capable of binding to metals through either the nitrogen or oxygen atom, or both, in a bridging fashion. researchgate.net This coordination behavior is fundamental to their application in areas such as catalysis, bioinorganic chemistry, and molecular magnetism. mdpi.combohrium.com The presence of the hydroxyl group in the oxime moiety also allows for the formation of hydrogen bonds, which influences the supramolecular structure of their complexes. researchgate.net
Historical Development and Evolution of Research on Pyridyl Oxime Derivatives
The term "oxime" itself, a blend of "oxygen" and "imine," dates to the 19th century. wikipedia.org The research into pyridyl oxime derivatives gained significant momentum in the mid-20th century. A pivotal moment in their history was the discovery of their potential as reactivators for cholinesterase inhibited by organophosphates. nih.govnih.gov
In the 1950s, independent research in the United States and Britain led to the synthesis of pyridine-2-aldoxime (B213160) methiodide (pralidoxime or 2-PAM) from pyridine-2-aldoxime. nih.gov This compound proved to be a clinically relevant antidote for nerve gas poisoning, marking a significant milestone in medicinal chemistry. nih.gov This initial focus on their biological activity has since expanded dramatically. Modern research on pyridyl oximes is heavily concentrated on their coordination chemistry, exploring their use in creating complex metal clusters and advanced materials like MOFs with unique magnetic and catalytic properties. researchgate.netnih.gov The reactivity of the coordinated oxime group itself has also become a significant area of study, leading to the discovery of novel metal-mediated transformations. mdpi.combohrium.com
Structure
3D Structure
Properties
IUPAC Name |
(NZ)-N-(1-pyridin-2-ylethylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(9-10)7-4-2-3-5-8-7/h2-5,10H,1H3/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZORVGMRQRIMY-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursors
Classical Synthesis Approaches for (Z)-1-(pyridin-2-yl)ethanone Oxime
The most common method for preparing oximes is the condensation reaction between a carbonyl compound and hydroxylamine (B1172632). For this compound, the precursor ketone is 1-(pyridin-2-yl)ethanone.
The synthesis of oximes is typically achieved by reacting a ketone or aldehyde with hydroxylamine hydrochloride. researchgate.net A base is required to liberate the free hydroxylamine from its salt, which then acts as the nucleophile. researchgate.net Various bases can be employed for this purpose, with the choice of base and solvent influencing the reaction's efficiency and stereochemical outcome.
Commonly used bases include organic amines like pyridine (B92270) or inorganic bases such as potassium carbonate (K₂CO₃). researchgate.netorgsyn.org Pyridine can serve as both a base and the reaction solvent. orgsyn.org The use of potassium carbonate in methanol (B129727) has been reported as an efficient system for the oximation of various aldehydes and ketones, often favoring the formation of the Z-oxime isomer. researchgate.net In this system, it is suggested that potassium carbonate reacts with methanol to generate a small amount of potassium methoxide, which is effective in freeing the hydroxylamine. researchgate.net
Table 1: Examples of Base-Catalyzed Oximation Conditions
| Precursor | Base | Solvent | Temperature | Product | Reference |
| 1-Indanone (B140024) | Pyridine | Pyridine | 50 °C | 1-Indanone oxime | orgsyn.org |
| Aldehydes/Ketones | K₂CO₃ | Methanol | Room Temp. / Reflux | Z-Oximes | researchgate.net |
| 2-Acetylbenzofuran | K₂CO₃ | Ethanol (B145695)/Water (3:1) | Reflux | (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime | nih.gov |
The efficiency and stereoselectivity of oxime formation are highly dependent on reaction parameters, primarily the solvent and temperature. The choice of solvent can significantly impact the reaction rate and yield.
Studies on oximation reactions have shown that polar protic solvents like methanol and ethanol are often highly effective. researchgate.net For instance, in a study comparing various solvents for the K₂CO₃-mediated oximation of benzaldehyde, methanol provided an excellent yield (92% Z-isomer) in a very short reaction time (5 minutes). researchgate.net In contrast, solvents like dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) resulted in significantly longer reaction times and, in some cases, lower yields. researchgate.net
Table 2: Effect of Solvent on a Model Oximation Reaction (Benzaldehyde with NH₂OH·HCl/K₂CO₃)
| Solvent | Time (min) | Yield (%) | Reference |
| Methanol | 5 | 92 | researchgate.net |
| Ethanol | 10 | 91 | researchgate.net |
| CH₂Cl₂ | 120 | 85 | researchgate.net |
| THF | 180 | 70 | researchgate.net |
| Acetonitrile | 180 | 65 | researchgate.net |
| Water | 120 | 88 | researchgate.net |
Data adapted from a study on the oximation of benzaldehyde, illustrating general solvent effects. researchgate.net
Temperature is another critical factor. While many oximation reactions proceed efficiently at room temperature, particularly with reactive substrates, heating can be necessary to drive the reaction to completion for less reactive ketones. researchgate.netorgsyn.org For example, the synthesis of 1-indanone oxime is conducted at 50 °C, whereas many oximations in methanol can be completed at room temperature or under reflux, depending on the specific carbonyl compound. researchgate.netorgsyn.org
Derivatization Strategies and Precursor Chemistry for Related Pyridyl Oximes
The versatility of the pyridyl oxime scaffold stems from the numerous ways it can be modified and the various precursors from which it can be built. These strategies allow for the fine-tuning of the molecule's properties for applications in areas such as medicinal chemistry and materials science. mdpi.comnih.gov
The chemistry of pyridyl oximes is not limited to their direct synthesis. Derivatization of the oxime group or the pyridine ring, as well as the synthesis from more complex precursors, opens up a wide range of chemical space. Oxime ethers, for example, are known to be versatile precursors for various cyclization and cross-coupling reactions. rsc.org
Precursor chemistry can involve building the pyridine ring itself. One advanced method involves a tandem cycloaddition/cycloreversion reaction sequence using 1,4-oxazin-2-one intermediates to generate highly substituted pyridine products. nih.gov Another approach involves starting with a functionalized pyridine derivative. For example, pyridine-2-chloroxime, a key intermediate for C-functionalization, is synthesized from pyridine-2-amidoxime. mdpi.com This chloroxime can then be used in subsequent reactions, such as the metal-mediated synthesis of more complex heterocyclic systems like di(2-pyridyl)furoxan. mdpi.com
Derivatization strategies for pyridyl oximes include:
Halogenation: Introducing halogen atoms onto the pyridine ring, such as the synthesis of 3-bromo- (B131339) and 5-bromo-2-PAM chloride, can alter the electronic properties of the molecule. dtic.mil
Alkylation/Arylation: The oxime's nitrogen or oxygen atoms can be alkylated. For instance, methylation of a pyridyl oxime with methyl tosylate has been successfully demonstrated. dtic.mil
Formation of Oxime Esters and Ethers: The hydroxyl group of the oxime can be converted into an ester or ether linkage, which can serve as a protecting group or a reactive handle for further synthesis. rsc.orgnih.gov Picolinoyl derivatives, an example of oxime esters, have been used to enhance the sensitivity of detection in mass spectrometry. nih.gov
C-Functionalization: Using precursors like pyridine-2-chloroxime allows for the introduction of new groups at the carbon atom of the oxime moiety. mdpi.com
Table 3: Summary of Precursor and Derivatization Strategies for Pyridyl Oximes
| Strategy | Precursor/Reagent | Resulting Compound Type | Purpose/Application | Reference |
| Precursor Synthesis | Pyridine-2-amidoxime, NaNO₂, HCl | Pyridine-2-chloroxime | Intermediate for C-functionalization | mdpi.com |
| Precursor Synthesis | 1,4-Oxazin-2-one, Alkyne | Substituted Pyridine | De novo ring construction | nih.gov |
| Derivatization | Methyl tosylate | N-Methylated Pyridinium Oxime | Modification of electronic properties | dtic.mil |
| Derivatization | Bromine source | Bromo-substituted Pyridyl Oxime | Halogenation of the pyridine ring | dtic.mil |
| Derivatization | Picolinic acid derivative | Pyridyl Oxime Picolinoyl Ester | Enhanced analytical detection | nih.gov |
| Derivatization | Alkyl halides | Oxime Ether | Versatile synthetic intermediate | rsc.org |
Coordination Chemistry of Z 1 Pyridin 2 Yl Ethanone Oxime
Ligand Properties and Coordination Modes
(Z)-1-(pyridin-2-yl)ethanone oxime possesses distinct characteristics that define its behavior as a ligand in the formation of metal complexes.
Bidentate Chelation Characteristics
A primary characteristic of this compound is its function as a bidentate ligand. This is attributed to the presence of two nitrogen atoms, one in the pyridine (B92270) ring and the other in the oxime group, which can coordinate to a metal center to form a stable five-membered chelate ring. nih.gov This chelation enhances the stability of the resulting metal complexes.
Deprotonated Oximate Anion as a Versatile Ligand
The deprotonated form of this compound, the oximate anion, is a highly versatile ligand. nih.gov The loss of a proton from the oxime's hydroxyl group results in a negatively charged oxygen atom, which introduces an additional coordination site. This allows the ligand to act as a bridge between multiple metal centers, a key feature in the construction of polynuclear systems. nih.gov The anions of 2-pyridyl oximes have been instrumental in the development of molecular magnets, including single-molecule and single-chain magnets. nih.gov
Diverse Binding Geometries to Metal Centers
The coordination of this compound to metal centers can result in a variety of geometries. These geometries are influenced by the specific metal ion, its oxidation state, and the presence of other coordinating ligands. Commonly observed geometries include distorted square-pyramidal and octahedral configurations. For instance, a copper(II) complex has been reported to adopt a distorted square-pyramidal geometry where the Cu(II) ion is coordinated by nitrogen atoms from both a neutral and a deprotonated this compound ligand, as well as a water molecule. nih.govnih.gov
Bridging Capabilities in Polynuclear Systems
As mentioned, the deprotonated oximate anion of this compound facilitates the formation of polynuclear systems by acting as a bridging ligand. This bridging can occur in various modes, such as μ2, μ3, and μ4, connecting two, three, or four metal centers, respectively. This capability is crucial in the design and synthesis of complex molecular architectures with interesting magnetic and catalytic properties. nih.gov
Formation of Metal Complexes
This compound readily forms complexes with a range of first-row transition metals. helsinki.fi The study of these complexes provides valuable insights into their electronic structure, magnetic properties, and potential applications.
Complexes with First-Row Transition Metals (e.g., Cu(II), Ni(II), Fe(II), Co(II), Zn(II))
The interaction of this compound with first-row transition metals has been widely investigated.
Copper(II): Copper(II) complexes of this ligand have been synthesized and structurally characterized. nih.govnih.gov In one example, a complex with the formula [Cu(C₇H₇N₂O)(C₇H₈N₂O)(H₂O)]ClO₄·H₂O was formed, featuring a five-coordinated Cu(II) ion in a distorted square-pyramidal geometry. nih.govnih.gov The ligand coordinates as both a neutral molecule and a deprotonated anion. nih.gov
Nickel(II): Nickel(II) is known to form stable complexes with this compound. Potentiometric studies have been used to determine the stability constants of these complexes in aqueous solutions. helsinki.fi
Iron(II) and Cobalt(II): The coordination chemistry with iron(II) and cobalt(II) has also been explored. helsinki.fi For cobalt(II), the formation of tris-complexes, such as [Co(HL)₃]²⁺ and/or [Co(HL)₂L]⁺ (where HL is the neutral ligand), has been suggested. helsinki.fi The complexation with cobalt(II) can be slow to reach equilibrium. helsinki.fi
Zinc(II): Zinc(II) forms complexes with this compound, and the stability of these complexes has been studied. helsinki.fi Unlike some other metals, zinc(II) complexes are often diamagnetic. In some instances, zinc(II) has been observed to form tetrahedral complexes with related oxime-type ligands. asianpubs.org
The following table summarizes some of the key features of the metal complexes formed with this compound and related ligands.
| Metal Ion | Typical Coordination Geometry | Stability of Mono-complexes Order | Notes |
| Cu(II) | Distorted Square-Pyramidal, Square Planar | Highest | Forms complexes with both neutral and deprotonated ligand. nih.govnih.govhelsinki.fi |
| Ni(II) | Octahedral | High | Stability constants have been determined. helsinki.fi |
| Fe(II) | Not specified in detail | Not specified | Research has been conducted on its complex formation. |
| Co(II) | Distorted Square-Pyramidal, Octahedral | High | Can form tris-complexes; equilibrium can be slow to attain. helsinki.fi |
| Zn(II) | Tetrahedral (with related ligands) | Lower than Co, Ni, Cu | Forms various complex species in solution. helsinki.fiasianpubs.org |
Formation of Homo- and Heterometallic Complexes
This compound and its derivatives are instrumental in the synthesis of both homometallic and heterometallic complexes. These 2-pyridyl oxime ligands are capable of bridging a significant number of metal ions. mdpi.com Research has led to the creation of a wide array of new homo- and heterometallic species, including clusters with varying nuclearities such as Ni₅, Ni₁₂, Ni₁₆, Ni₂Ln₂, Ni₈Ln₈, Ni₂Mn₂, and Mn₈. mdpi.com
The synthesis of these complexes often involves a "one-pot" procedure, combining a mixture of metal starting materials with the 2-pyridyl oxime ligand. mdpi.com The ligand's deprotonated O atom demonstrates a preference for binding with hard, oxophilic ions like Ln(III), while the softer 2-pyridyl and oximate N atoms tend to coordinate with softer metal centers like Zn(II). mdpi.com This differential affinity is a key factor in the formation of heterometallic structures.
Synthesis of Polynuclear Complexes and Metal Clusters
The ability of 2-pyridyl oximes to bridge multiple metal ions makes them particularly useful in the synthesis of polynuclear complexes and metal clusters. mdpi.com This has been a significant area of research, leading to breakthroughs in fields like single-molecule and single-chain magnetism. mdpi.com
This compound and its derivatives readily form dinuclear and trinuclear complexes with transition metals. For instance, a copper(II) complex, aqua[1-(pyridin-2-yl)ethanone oximato][1-(2-pyridin-2-yl)ethanone oxime]copper(II) perchlorate (B79767) monohydrate, features a dinuclear copper core. nih.gov In this complex, two 1-(pyridin-2-yl)ethanone oxime ligands, one of which is deprotonated, coordinate to the copper ion. nih.gov
Trinuclear complexes have also been synthesized. For example, a trinuclear cobalt-iron complex, Co(III)₂Fe(III)(NH₂pao)₆₂(NO₃), was formed using a pyridine-2-amidoxime ligand, a derivative of 2-pyridyl oxime. researchgate.net
The versatility of 2-pyridyl oximes extends to the formation of high-nuclearity clusters. A notable example is a dodecanuclear copper cluster, [Cu₁₂Cl₁₂(mpydol)₄(pydox)₂(MeOH)₄], which was synthesized from a copper(II)-promoted reaction of (E)-2-hydroxy-1,2-di(pyridin-2-yl)ethanone oxime. researchgate.netmdpi.com In this reaction, the initial oxime ligand undergoes transformation into two different dianions, mpydol²⁻ and pydox²⁻. mdpi.com The arrangement of the metal ions in this cluster is described as four consecutive isosceles triangles in a zigzag pattern. researchgate.net
Research has also yielded hexanuclear nickel clusters, demonstrating the broad scope of these ligands in constructing complex molecular architectures. mdpi.com
Coordination Polymers and Metal-Organic Frameworks (MOFs)
While 2-pyridyl oximes have been extensively used in the synthesis of discrete metal clusters, their application in creating coordination polymers and Metal-Organic Frameworks (MOFs) is a more recent development. mdpi.com These ligands have been combined with polycarboxylic acids to produce multidimensional networks. mdpi.commdpi.com
For instance, the reaction of 2-pyridyl oximes like pyridine-2-amidoxime and 2-methyl pyridyl ketoxime with 1,2,4,5-benzene tetracarboxylic acid has resulted in the formation of new coordination polymers and the first MOFs based on a 2-pyridyl oxime. mdpi.com One such MOF, [Cu₄(OH)₂(pma)(mpko)₂]n, exhibits a novel 3,4,5,8-c net topology. mdpi.com Another study details the synthesis of a MOF containing pyridine-2 amidoxime (B1450833), [Cu(Hbtc)(H₂pyaox)]n, which has a 3-c uninodal net of hcb topology. mdpi.com
Stabilization of Uncommon Metal Oxidation States
The coordination environment provided by 2-pyridyl oxime ligands can stabilize uncommon metal oxidation states. For example, in the formation of cobalt complexes, deprotonated bis-complexes of the type Co(HL)L⁺ are often low-spin and can be easily oxidized to very inert low-spin cobalt(III) complexes. helsinki.fi This is due to the facile loss of their single eg electron. helsinki.fi The synthesis of the trinuclear complex [Co(III)₂Fe(III)(NH₂pao)₆]³⁺ also demonstrates the oxidation of cobalt(II) to cobalt(III) under aerobic conditions. researchgate.net
Structural Characterization of Metal Complexes
For example, in the aqua[1-(pyridin-2-yl)ethanone oximato][1-(2-pyridin-2-yl)ethanone oxime]copper(II) perchlorate monohydrate complex, the Cu(II) ion is five-coordinated in a distorted square-pyramidal geometry. nih.gov In the dodecanuclear copper cluster, the topology of the metal ions was elucidated through X-ray diffraction. mdpi.comresearchgate.net
Spectroscopic methods such as FTIR, Raman, and NMR are also employed to characterize these complexes. mdpi.comresearchgate.net Thermal analysis techniques like TG/DSC provide insights into the thermal stability of the compounds. wustl.edu For paramagnetic complexes, magnetic susceptibility measurements are used to study the magnetic interactions between the metal centers. mdpi.com
X-ray Single Crystal Diffraction Studies
X-ray single crystal diffraction is a definitive technique for determining the precise three-dimensional structure of metal complexes in the solid state. For complexes of 1-(pyridin-2-yl)ethanone oxime, this method provides unambiguous information on coordination geometries, bond lengths, bond angles, and the nature of both intramolecular and intermolecular interactions.
The coordination geometry of metal complexes with 1-(pyridin-2-yl)ethanone oxime is highly dependent on the metal ion, its oxidation state, and the presence of other co-ligands. Studies have revealed several common geometries, including distorted octahedral and square-pyramidal arrangements. nih.govnih.gov
In the complex Bis(formato-κO)bis[1-(pyridin-2-yl)ethanone oxime-κ2 N,N′]nickel(II), the nickel(II) ion is six-coordinate and exhibits a distorted octahedral geometry. nih.gov The central Ni atom is bonded to four nitrogen atoms from two bidentate 1-(pyridin-2-yl)ethanone oxime ligands and two oxygen atoms from two formate (B1220265) ions. The nitrogen atoms from the oxime groups are positioned trans to each other, while the pyridyl nitrogens are also in a trans arrangement. nih.gov
A different geometry is observed in the copper(II) complex, Aqua[1-(pyridin-2-yl)ethanone oximato][1-(2-pyridin-2-yl)ethanone oxime]copper(II) perchlorate monohydrate. Here, the Cu(II) ion is five-coordinate, adopting a distorted square-pyramidal geometry. nih.gov The coordination sphere consists of nitrogen atoms from one neutral 1-(pyridin-2-yl)ethanone oxime ligand and one deprotonated 1-(pyridin-2-yl)ethanone oximato ligand, along with an oxygen atom from a water molecule. nih.gov The degree of distortion from an ideal square-pyramidal geometry can be quantified by the structural parameter, τ, which for this complex is 0.005, indicating a very slight distortion. nih.gov
Selected Bond Lengths in Metal Complexes of 1-(pyridin-2-yl)ethanone Oxime
| Complex | Metal Center | Bond | Bond Length (Å) | Reference |
|---|---|---|---|---|
| Bis(formato-κO)bis[1-(pyridin-2-yl)ethanone oxime]nickel(II) | Ni(II) | Ni–N(pyridyl) | 2.107 (3) | nih.gov |
| Ni–N(oxime) | 2.075 (3) | |||
| Ni–O(formate) | 2.049 (3) | |||
| Ni–O(formate) | 2.070 (3) | |||
| Aqua[1-(pyridin-2-yl)ethanone oximato][1-(pyridin-2-yl)ethanone oxime]copper(II) | Cu(II) | Cu–N(pyridyl/oxime) | Data not specified in source | nih.gov |
| Cu–O(water) | Data not specified in source |
Intramolecular interactions, particularly hydrogen bonds, play a crucial role in stabilizing the conformation of coordinated 1-(pyridin-2-yl)ethanone oxime ligands. In its free form, the ligand can exhibit intramolecular hydrogen bonding between the oxime hydroxyl group and the pyridine nitrogen.
A particularly strong intramolecular hydrogen bond is a defining feature of the complex Aqua[1-(pyridin-2-yl)ethanone oximato][1-(2-pyridin-2-yl)ethanone oxime]copper(II) perchlorate monohydrate. nih.gov This interaction occurs between the hydroxyl group of the neutral oxime ligand and the deprotonated oxygen atom of the oximato ligand, effectively linking the two organic ligands together. nih.gov
Intramolecular Hydrogen Bond Parameters
| Complex | Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
|---|---|---|---|---|---|---|
| Aqua[... ]copper(II) perchlorate monohydrate | O(oxime)–H···O(oximato) | Not specified | Not specified | Shorter than previously reported | Not specified | nih.gov |
| Bis(formato-κO)bis[... ]nickel(II) | O(oxime)–H···O(formate) | Not specified | Not specified | Not specified | Not specified | nih.gov |
Beyond the individual molecule, intermolecular forces dictate how complex units are arranged in the crystal lattice, leading to the formation of higher-order supramolecular architectures. Hydrogen bonding is a primary driver of these interactions in complexes of 1-(pyridin-2-yl)ethanone oxime.
For instance, in the crystal structure of the aforementioned copper(II) complex, extensive O—H···O hydrogen bonding interactions link the complex cations, the perchlorate anions, and the water molecules of crystallization. nih.gov These interactions create chains that propagate along the a-axis of the crystal. nih.gov In other related systems, such as zinc complexes of di(2-pyridyl)furoxan, Hirshfeld surface analysis has been employed to investigate the multitude of intermolecular interactions that contribute to the formation of complex three-dimensional architectures. mdpi.com
Solution-State Chemistry of Complexes
The behavior of metal complexes of this compound in solution is characterized by the formation of various species depending on the metal ion, pH, and ligand-to-metal ratio. Potentiometric titrations have been a key technique in elucidating the complex formation equilibria in aqueous solutions.
Studies on the complexation of this compound, denoted as HL, with divalent transition metal ions such as cobalt(II), zinc(II), and cadmium(II) have revealed the formation of a variety of complex species. helsinki.fi The ligand can coordinate as a neutral molecule (HL) or as a deprotonated anion (L⁻).
For cobalt(II), complex formation is particularly intricate, with evidence for the formation of mononuclear species like [Co(HL)]²⁺, [Co(HL)₂]²⁺, and potentially tris-complexes such as [Co(HL)₃]²⁺ or [Co(HL)₂L]⁺. helsinki.fi The deprotonated bis-complexes of the type [Co(HL)L]⁺ are often low-spin and can be readily oxidized to very inert low-spin cobalt(III) complexes. helsinki.fi This oxidation can lead to very slow attainment of equilibrium in solution, particularly in the pH range of 2-5. helsinki.fi The complexes of the type [Co(HL)]²⁺ and [Co(HL)₂]²⁺ are predominantly high-spin octahedral. helsinki.fi
With zinc(II) and cadmium(II), this compound also forms complexes of the type M(HL)L⁺ and ML₂. helsinki.fi Notably, the species [Zn(HL)₂]²⁺ has been observed to form in measurable concentrations. helsinki.fi The stability of the mono-complexes, M(HL)²⁺, with various pyridine oxime ligands generally increases in the order Cd < Zn < Co < Ni < Cu. helsinki.fi
The stability constants for some of the key complex species formed with Co(II), Zn(II), and Cd(II) in a 0.1 M NaClO₄ aqueous solution at 25 °C have been determined and are presented in the table below. The general reaction for the formation of these complexes can be represented as:
p M + q H + r L ⇌ M_p H_q L_r
| Metal Ion | Species | p | q | r | log β |
| Co(II) | [Co(HL)]²⁺ | 1 | 1 | 1 | 4.60 |
| Co(II) | [Co(HL)₂]²⁺ | 1 | 2 | 2 | 8.63 |
| Co(II) | [CoL]⁺ | 1 | 0 | 1 | -3.75 |
| Co(II) | [Co(HL)L]⁺ | 1 | 1 | 2 | 0.44 |
| Zn(II) | [Zn(HL)]²⁺ | 1 | 1 | 1 | 4.54 |
| Zn(II) | [Zn(HL)₂]²⁺ | 1 | 2 | 2 | 8.16 |
| Zn(II) | [ZnL]⁺ | 1 | 0 | 1 | -4.43 |
| Zn(II) | [Zn(HL)L]⁺ | 1 | 1 | 2 | -0.16 |
| Cd(II) | [Cd(HL)]²⁺ | 1 | 1 | 1 | 3.86 |
| Cd(II) | [CdL]⁺ | 1 | 0 | 1 | -5.73 |
| Cd(II) | [CdL₂] | 1 | 0 | 2 | -11.97 |
| Cd(II) | [Cd(HL)L]⁺ | 1 | 1 | 2 | -1.98 |
Data sourced from a study conducted in 0.1 M NaClO₄ at 25 °C. helsinki.fi
Reactivity and Transformations of Coordinated Z 1 Pyridin 2 Yl Ethanone Oxime
Metal-Mediated Ligand Reactivity
The coordination of 2-pyridyl oximes, including (Z)-1-(pyridin-2-yl)ethanone oxime, to a metal ion can induce, promote, or assist in a variety of chemical reactions. mdpi.com A coordinated oxime group possesses three potential reaction sites: the carbon, nitrogen, and oxygen atoms. mdpi.com Furthermore, the acidity of the hydroxyl group of the oxime is significantly increased upon coordination to a metal ion. mdpi.com This enhanced acidity facilitates deprotonation, which is often a key step in subsequent reactions. mdpi.com
Metal-mediated transformations of coordinated oximes are diverse and can involve:
O-functionalization, N-functionalization, and C-functionalization: The metal center can direct the attack of electrophiles or nucleophiles to specific atoms of the oxime ligand. mdpi.com
Dehydration of aldoximes: This leads to the formation of nitriles. mdpi.com
Beckmann rearrangement: This classic rearrangement can be facilitated by metal coordination, leading to the formation of amides. mdpi.commasterorganicchemistry.com
Reduction and Oxidation: The oxime group can be reduced to amines or oxidized to carbonyl compounds, with the metal ion often playing a role in the redox process. mdpi.com
The versatility of 2-pyridyl oximes as ligands stems from their ability to form stable chelate rings with metal ions, utilizing the nitrogen atoms of both the pyridine (B92270) ring and the oxime group. This chelation stabilizes the resulting metal complexes and can influence the geometry of the coordination sphere, which in turn dictates the reactivity of the coordinated ligand.
Unprecedented Cross-Coupling Reactions within Coordination Spheres
A remarkable example of metal-mediated reactivity is the unprecedented cross-coupling reaction observed between two coordinated 2-pyridyl nitrile oxide ligands. mdpi.comdoaj.org This type of reaction, which proceeds without a traditional transition metal catalyst, is a significant finding in the field of coordination chemistry. mdpi.com
In one study, the reaction of pyridine-2-chloroxime with zinc(II) nitrate (B79036) in methanol (B129727) was investigated. mdpi.combohrium.com Instead of the expected product, a complex containing a di(2-pyridyl)furoxan ligand was formed. mdpi.combohrium.com Density Functional Theory (DFT) calculations revealed a mechanism involving an unprecedented cross-coupling of two coordinated 2-pyridyl nitrile oxide ligands. mdpi.comdoaj.org
The proposed mechanism involves the following key steps:
Deprotonation and Dechlorination: The pyridine-2-chloroxime is deprotonated and dechlorinated to form a 2-pyridyl nitrile oxide species. mdpi.com
Coordination: The nitrile oxide species coordinates to the zinc(II) center. mdpi.com
Cross-Coupling: Two coordinated nitrile oxide ligands undergo a cross-coupling reaction to form the furoxan ring. mdpi.com
This discovery highlights the potential of using metal coordination to promote novel bond-forming reactions that are not readily accessible through conventional organic synthesis methods. The absence of an external catalyst for this cross-coupling reaction is particularly noteworthy. mdpi.com
Functional Group Transformations and Heterocycle Formation
The coordination of this compound and related 2-pyridyl oximes can be exploited to synthesize a variety of heterocyclic compounds. mdpi.comclockss.org The metal ion can act as a template, bringing the reacting moieties into close proximity and facilitating cyclization reactions. rsc.org
For instance, the formation of the di(2-pyridyl)furoxan ligand mentioned in the previous section is a prime example of heterocycle formation through a metal-mediated reaction. mdpi.combohrium.com Furoxans themselves are a class of heterocycles with a range of interesting properties and reactivities, including ring-chain tautomerism and reactions with nucleophiles. mdpi.com
The synthesis of heterocycles from oximes is a broad and active area of research. clockss.org Metal-involving reactions of oximes can lead to the formation of three-, four-, five-, six-, and seven-membered rings. mdpi.com The specific product formed often depends on the nature of the metal ion, the solvent, and the reaction conditions.
The ability to perform these transformations within the coordination sphere of a metal ion offers several advantages, including:
Increased reaction rates: The proximity of the reactants enforced by coordination can accelerate the reaction.
Control of stereochemistry: The fixed geometry of the metal complex can lead to stereoselective product formation.
Access to novel structures: Metal mediation can enable the formation of complex heterocyclic systems that are difficult to synthesize otherwise.
The following table provides a summary of key transformations involving coordinated this compound and related ligands.
| Transformation | Reactant(s) | Metal Ion | Product | Reference(s) |
| Cross-Coupling/Heterocycle Formation | Pyridine-2-chloroxime | Zn(II) | Di(2-pyridyl)furoxan complex | mdpi.comdoaj.orgbohrium.com |
| Intramolecular Cyclization | (1E,2E)-1,2-di(pyridine-2yl)ethane-1,2-dione dioxime | Cu(II) | Furoxan ring-containing complex | mdpi.com |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic structure of many-body systems. It is extensively used to predict molecular geometries, electronic properties, and reaction mechanisms with a good balance between accuracy and computational cost.
Investigation of Geometric and Electronic Structures of Ligands and Complexes
DFT calculations have been successfully applied to determine the optimized geometries, including bond lengths and angles, of pyridine (B92270) oxime-based ligands and their metal complexes. For instance, a study on dipyridin-2-ylmethanone oxime, a related ligand, compared the structural parameters obtained from X-ray diffraction with those computed by DFT, showing good agreement between experimental and theoretical data. najah.eduresearchgate.netnajah.edu This demonstrates the reliability of DFT in predicting the three-dimensional structure of such molecules. The molecular conformation of dipyridin-2-ylmethanone oxime is stabilized by a strong intramolecular O-H···N hydrogen bond between the hydroxyl group of the oxime and a nitrogen atom of one of the pyridine rings. najah.eduresearchgate.netnajah.edu
Furthermore, DFT is used to explore the electronic properties of these molecules by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical stability and reactivity of a molecule. A smaller energy gap generally implies higher reactivity. mdpi.com In a study of 2-pyridylaldoxime (2POH) and 3-pyridylaldoxime (3POH), DFT calculations were used to determine their HOMO-LUMO energy gaps, providing insights into their relative stabilities. mdpi.com
The molecular electrostatic potential (MEP) is another valuable property derived from DFT calculations, which helps in identifying the electron-rich and electron-poor regions of a molecule. These regions are indicative of potential sites for electrophilic and nucleophilic attack, respectively, and play a significant role in intermolecular interactions, including ligand-metal coordination. najah.edu
Table 1: Selected DFT-Calculated Parameters for Pyridine Oxime Derivatives
| Compound | Parameter | Value | Reference |
| Dipyridin-2-ylmethanone oxime | HOMO-LUMO Gap | Not Specified | najah.eduresearchgate.netnajah.edu |
| 2-pyridylaldoxime (2POH) | HOMO-LUMO Gap | 3.431 eV (neutral), 3.121 eV (protonated) | mdpi.com |
| 3-pyridylaldoxime (3POH) | HOMO-LUMO Gap | 1.706 eV (neutral), 2.806 eV (protonated) | mdpi.com |
This table presents data for analogous compounds due to the limited availability of specific computational data for (Z)-1-(pyridin-2-yl)ethanone oxime.
Elucidation of Reaction Pathways and Mechanisms
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways and the identification of transition states. This approach provides a deeper understanding of the mechanisms governing the formation of metal complexes and other chemical transformations involving pyridine oximes.
For example, DFT studies on the reactivity of coordinated 2-pyridyl oximes have shed light on the intricate mechanisms of complex formation. These studies can model the step-by-step process of ligand coordination to a metal center, including the conformational changes and electronic rearrangements that occur. While a specific reaction mechanism for the formation of a this compound complex has not been detailed in the available literature, the principles derived from studies of similar systems are applicable.
Prediction of Ligand-Metal Bonding Characteristics
The nature of the bond between a ligand and a metal ion is fundamental to the stability and properties of a coordination complex. DFT calculations provide significant insights into these interactions. By analyzing the electron density distribution, orbital overlaps, and bond orders, researchers can characterize the covalent and electrostatic contributions to the ligand-metal bond. nih.gov
In pyridine oxime complexes, the ligand typically acts as a bidentate or tridentate chelating agent, coordinating to the metal ion through the nitrogen atom of the pyridine ring and the nitrogen and/or oxygen atom of the oxime group. nih.gov DFT studies can predict the preferred coordination mode and the resulting geometry of the complex, which is often a distorted octahedral or square-pyramidal arrangement. nih.govnih.gov
The strength of the ligand-metal bond can be estimated by calculating the interaction energy, which is the difference in energy between the complex and the sum of the energies of the isolated metal ion and ligand. A more negative interaction energy indicates a more stable complex. Such calculations have been performed for pyridine oxime derivatives interacting with metal surfaces, revealing the nature of their adsorption and bonding. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing information on the conformational dynamics and intermolecular interactions in solution or at interfaces.
While specific MD simulation studies for this compound were not found, research on related pyridine oximes demonstrates the utility of this technique. For instance, MD simulations have been used to investigate the adsorption of 2-pyridylaldoxime (2POH) and 3-pyridylaldoxime (3POH) on an iron surface. mdpi.com These simulations revealed that the molecules tend to adsorb in a nearly parallel orientation to the surface, which maximizes the interaction between the molecule and the metal. mdpi.com Such studies are particularly relevant for understanding the role of these compounds in applications like corrosion inhibition. mdpi.com
MD simulations can also provide insights into the behavior of these molecules in solution, including their solvation and the dynamics of intramolecular hydrogen bonds. A study on a different Z-oxime derivative, (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime, utilized NMR spectroscopy and was supported by the principles of molecular dynamics to understand the formation of intramolecular hydrogen bonds and rotational barriers in solution. researchgate.net
Advanced Research Applications in Chemical Sciences
Catalytic Applications of Metal Complexes
While direct catalytic applications in common organic transformations like cross-coupling have not been extensively detailed in the reviewed literature for this specific ligand, its role is crucial in the construction of catalytically active materials, particularly metal-organic frameworks (MOFs).
The primary role of (Z)-1-(pyridin-2-yl)ethanone oxime in organometallic catalysis is as a foundational building block. It readily forms complexes with metal ions, which then act as nodes in larger, extended structures. nih.gov The electronic properties and geometry of the oxime ligand influence the coordination environment of the metal center, which in turn dictates the potential catalytic activity of the resulting material. Research has focused on using this ligand in combination with other organic linkers, such as pyromellitic acid, to create robust coordination polymers and MOFs with accessible metal sites. nih.gov
The metal complexes derived from this compound have been assembled into materials with specific functionalities. A notable example is the copper(II)-based metal-organic framework, [Cu₄(OH)₂(pma)(mpko)₂]n. nih.gov This 3D MOF, constructed using 2-methyl pyridyl ketoxime (Hmpko) and pyromellitic acid (H₄pma), demonstrates a significant and selective adsorption capability for ferric ions (Fe³⁺). nih.gov This selective ion uptake can be considered a form of heterogeneous catalysis, where the material's active sites facilitate the sequestration of a specific chemical species from a solution. This property highlights its potential in sensing or separation applications. nih.gov
Supramolecular Chemistry and Crystal Engineering
Crystal engineering focuses on the rational design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. ul.ierti.org The field leverages a "node-and-linker" approach, where metal ions or clusters (nodes) are connected by organic ligands (linkers) to build extended networks. rti.org
This compound is an excellent example of a multifunctional building block in supramolecular chemistry. Its ability to coordinate with metal centers through two different nitrogen atoms allows for the predictable self-assembly of complex architectures. Researchers have successfully used this ligand, referred to as Hmpko, in conjunction with other linkers like 1,2,4,5-benzenetetracarboxylic acid (pyromellitic acid, H₄pma), to synthesize a series of novel coordination polymers. nih.gov These efforts have led to the creation of one-dimensional (1D) chains and three-dimensional (3D) frameworks, demonstrating the ligand's versatility in directing the final structure. nih.gov
The specific geometry of the this compound ligand, combined with the coordination preferences of different metal ions, allows for the precise design of coordination networks. nih.govrsc.org For instance, its reaction with copper(II) salts and pyromellitic acid under solvothermal conditions has yielded both 1D coordination polymers and complex 3D MOFs. nih.gov
One such structure is the 1D polymer [Cu₂(pma)(Hmpko)₂(DMF)₂]n, which demonstrates a linear chain arrangement. nih.gov More significantly, the ligand has been instrumental in the synthesis of [Cu₄(OH)₂(pma)(mpko)₂]n, which was the first MOF to be based on a 2-pyridyl oxime ligand. This framework possesses a novel 3,4,5,8-connected topology, a testament to the structure-directing influence of the Hmpko ligand. nih.gov
Table 1: Coordination Polymers Synthesized with 2-Methyl Pyridyl Ketoxime (Hmpko)
| Compound ID | Formula | Dimensionality | Key Feature |
| 8 | [Cu₂(pma)(Hmpko)₂(DMF)₂]n | 1D Polymer | A linear coordination polymer. nih.gov |
| 9 | [Cu₄(OH)₂(pma)(mpko)₂]n | 3D MOF | First MOF based on a 2-pyridyl oxime. nih.gov |
Material Science Applications (non-biological, non-toxicological focus)
The application of this compound in material science is primarily realized through the functional properties of the coordination materials it helps create. The most prominent example is the metal-organic framework [Cu₄(OH)₂(pma)(mpko)₂]n. This material exhibits properties relevant to environmental science and chemical sensing. nih.gov
The framework's structure results in a high affinity and selectivity for adsorbing ferric (Fe³⁺) ions from solution. nih.gov This makes it a promising candidate material for applications in water purification or for the development of chemical sensors designed to detect trace amounts of iron. The utility of the parent oxime in other areas, such as polymer chemistry for cross-linking, is limited unless it is first functionalized into derivatives like 1-(Pyridin-2-yl)ethanone O-Acryloyloxime.
Exploration of Nonlinear Optical (NLO) Properties in Metal Complexes
Nonlinear optical (NLO) materials are of significant interest for their potential applications in advanced technologies like optical switching and data storage. rsc.orgnih.gov The NLO response of a material is highly dependent on its molecular structure, particularly the presence of polarizable electrons. Metal complexes incorporating organic ligands are a promising class of NLO materials, as they combine the electronic versatility of the metal center with the structural diversity of the organic ligand. rsc.org
While direct studies on the NLO properties of metal complexes specifically derived from this compound are not extensively reported, the characteristics of the ligand suggest potential in this area. The structure features a conjugated system involving the pyridine (B92270) ring and the oxime group, which can facilitate intramolecular charge transfer—a key requirement for second-order NLO activity. pku.edu.cn The formation of metal complexes can enhance these properties. The metal ion can act as an electronic donor or acceptor, influencing the charge distribution within the molecule and potentially increasing its hyperpolarizability. pku.edu.cn
Research on similar systems, such as Schiff base and bis(imino)pyridine complexes, has demonstrated that the choice of metal ion and ancillary ligands can be used to tune the NLO response. nih.govpku.edu.cn Techniques like the Z-scan method are commonly employed to evaluate the third-order NLO properties, including nonlinear absorption and refraction, of such materials. nih.gov Theoretical calculations using Density Functional Theory (DFT) are also a powerful tool for predicting and understanding the NLO behavior of these complexes. pku.edu.cn Given these precedents, the synthesis and characterization of metal complexes with this compound represent a viable research direction for discovering new NLO materials.
Table 1: Factors Influencing NLO Properties in Metal Complexes
| Factor | Influence on NLO Properties | Relevant Research Context |
| Metal Ion | Can act as an electronic donor/acceptor, influencing charge transfer and polarizability. The radius and d-orbital electron count can affect the magnitude of the NLO response. pku.edu.cn | Studies on bis(imino)pyridine complexes show a correlation between the metal ion's identity and the second-order NLO coefficient (β). pku.edu.cn |
| Ligand Structure | The presence of conjugated π-systems and donor-acceptor groups within the ligand is crucial for intramolecular charge transfer. pku.edu.cn | The pyridine and oxime moieties in the title compound provide a basis for such electronic effects. |
| Ancillary Ligands | Can modify the electronic properties and geometry of the complex, thereby tuning the overall NLO response. pku.edu.cn | Research on various metal complexes demonstrates the significant impact of the complete coordination sphere on NLO activity. nih.govpku.edu.cn |
| Photoswitching | Incorporation of photosensitive components can allow for external control of NLO properties using light, leading to photoswitchable materials. rsc.org | A frontier area in NLO research with applications in high-density optical data storage and molecular switches. rsc.org |
Gas Adsorption Properties of Coordination Polymers
Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Their defining features are often high porosity and large surface areas, which make them excellent candidates for applications in gas storage and separation. worktribe.comsnu.ac.kr The ability to tune the pore size and surface chemistry by carefully selecting the metal and ligand building blocks is a key advantage of these materials. worktribe.com
The use of 2-pyridyl oximes, such as this compound, as ligands in the synthesis of CPs and MOFs is an emerging area of research. nih.gov These ligands can bridge multiple metal centers, facilitating the formation of extended one-, two-, or three-dimensional networks. nih.govresearchgate.net A recent study demonstrated the synthesis of the first MOFs based on 2-pyridyl oxime ligands (pyridine-2 amidoxime (B1450833) and 2-methyl pyridyl ketoxime) in combination with a tetracarboxylate linker. nih.gov
These oxime-based MOFs exhibit permanent porosity and specific gas adsorption properties. For instance, coordination polymers have been shown to selectively adsorb water and methanol (B129727) vapors, indicating potential applications in vapor separation. worktribe.com The structural integrity of some frameworks upon the removal of guest molecules is a critical feature for practical applications. snu.ac.krrsc.org The specific interactions between the framework's pore surface and the gas molecules, which can be influenced by the functional groups on the ligand, govern the material's adsorption selectivity. While some MOFs show high uptake of water, others may preferentially adsorb methanol, a difference attributed to the kinetic diameters of the gas molecules and the specific pore environment. worktribe.com The development of coordination polymers using this compound could therefore lead to new porous materials with tailored gas adsorption capabilities.
Table 2: Gas Adsorption in Representative Coordination Polymers/MOFs
| Framework | Ligands | Adsorbed Gas | Uptake Capacity | Reference |
| [Ni(L¹)(BPDC)]·2H₂O | 1,3,5-tris((1H-imidazol-1-yl)methyl)benzene (L¹), 4,4'-biphenyldicarboxylic acid (BPDC) | H₂O | ~83 cm³ g⁻¹ | worktribe.com |
| MeOH | ~49 cm³ g⁻¹ | worktribe.com | ||
| [Co(CH₃OH)₂(L²)₀.₅(BPDC)] | 3,3',5,5'-tetra(1H-imidazol-1-yl)-1,1'-biphenyl (L²), 4,4'-biphenyldicarboxylic acid (BPDC) | H₂O | ~41 cm³ g⁻¹ | worktribe.com |
| MeOH | ~91 cm³ g⁻¹ | worktribe.com | ||
| [Ni(cyclam)(bpydc)]·5H₂O | 1,4,8,11-tetraazacyclotetradecane (cyclam), 2,2'-bipyridyl-5,5'-dicarboxylate (bpydc) | N₂ | Langmuir Surface Area: 817 m² g⁻¹ | snu.ac.kr |
| H₂ | 1.1 wt% at 77 K, 1 atm | snu.ac.kr |
Potential in Metal Ion Separation and Extractive Metallurgy
The selective removal and recovery of metal ions from aqueous solutions is crucial for environmental remediation, industrial wastewater treatment, and extractive metallurgy. this compound has shown significant promise as a chelating agent for the selective separation of metal ions. Its ability to form stable, five-membered chelate rings with various transition metal ions via its pyridyl and oxime nitrogen atoms is the basis for this application. helsinki.fi
Studies have demonstrated that this ligand can form stable complexes with a range of divalent metal ions, including Cu(II), Ni(II), and Co(II). helsinki.fi The stability of these complexes varies depending on the metal ion, which is a critical factor for selective separation. For example, the stability constants of mono-complexes with several pyridine oximes were found to increase in the order Cd < Zn < Co < Ni < Cu, suggesting that the ligand would preferentially bind to copper ions in a mixture. helsinki.fi
This selective binding capability can be exploited in solvent extraction processes for hydrometallurgy or for the removal of toxic heavy metals from contaminated water. Furthermore, when incorporated into more complex structures like MOFs, 2-pyridyl oxime ligands can impart metal-ion selectivity to the framework. A MOF constructed with a 2-pyridyl oxime ligand demonstrated selective adsorption of Fe(III) ions, highlighting the potential for creating solid-state materials for targeted metal ion capture. nih.gov The development of extraction and separation systems based on this compound could therefore offer an effective method for metal recovery and environmental cleanup.
Table 3: Metal Ion Complexation with Pyridine Oximes
| Metal Ion | Ligand System | Observed Complex Stability/Selectivity | Potential Application | Reference |
| Cu(II) | 1-(2-pyridinyl)ethanone oxime | High stability. Stability constants for M(HL)²⁺ follow the order Cu > Ni > Co > Zn > Cd. | Selective extraction of copper. | helsinki.fi |
| Ni(II) | 1-(2-pyridinyl)ethanone oxime | Moderate to high stability. helsinki.fi | Metal ion separation. | helsinki.fi |
| Co(II) | 1-(2-pyridinyl)ethanone oxime | High stability. Forms tris-complexes. helsinki.fi | Separation and coordination chemistry studies. | helsinki.fi |
| Fe(III) | 2-methyl pyridyl ketoxime in a MOF | A Cu(II)-based MOF showed selective adsorption of Fe(III) ions. | Targeted removal/sensing of iron. | nih.gov |
| Zn(II), Cd(II) | 1-(2-pyridinyl)ethanone oxime | Forms stable complexes, but generally with lower stability constants than Cu(II), Ni(II), and Co(II). helsinki.fi | Separation from more strongly binding ions. | helsinki.fi |
Q & A
Q. What are the optimal synthetic routes for (Z)-1-(pyridin-2-yl)ethanone oxime, and how is purity ensured?
The compound is synthesized via condensation of 2-acetylpyridine with hydroxylamine hydrochloride in an ethanol-water mixture under basic conditions (e.g., Na₂CO₃). The reaction is heated to 60°C for 4–6 hours, followed by filtration and recrystallization for purification . Purity is confirmed by melting point analysis, NMR spectroscopy, and HPLC. Key parameters include maintaining pH >9 to favor oxime formation and avoiding excess hydroxylamine to prevent byproducts.
Q. How is the molecular structure of this compound characterized experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining its Z-configuration and intramolecular hydrogen bonding (e.g., O–H···N between the oxime and pyridine groups). Complementary techniques include:
- FT-IR : Confirms the presence of ν(N–O) at ~930 cm⁻¹ and ν(C=N) at ~1640 cm⁻¹.
- ¹H/¹³C NMR : Distinct signals for the oxime proton (~10.5 ppm, broad) and pyridyl protons (δ 7.2–8.6 ppm) .
Q. What are the primary chemical reactions involving this oxime?
The oxime undergoes:
- Oxidation : Forms nitrile oxides (e.g., with MnO₂ in acetone).
- Reduction : Catalytic hydrogenation (H₂/Pd-C) yields 1-(pyridin-2-yl)ethylamine.
- Metal coordination : Acts as a bidentate ligand via pyridyl N and oxime N–O⁻ groups (see Advanced Questions) .
Advanced Research Questions
Q. How does this compound coordinate with transition metals, and what geometries are observed?
The oxime binds as a bidentate N,N’-donor , forming 5- or 6-membered chelate rings. Example complexes:
Q. What methodological approaches resolve contradictions in reported biological activities?
Discrepancies in antimicrobial efficacy (e.g., vs. S. aureus) arise from:
- Isomer purity : Z-configuration is critical for activity; HPLC or chiral GC ensures >98% purity .
- Assay conditions : Varying pH alters protonation states, affecting membrane permeability. Standardized MIC assays in pH 7.4 buffer are recommended .
- Synergistic effects : Co-administration with adjuvants (e.g., EDTA) enhances activity by disrupting bacterial biofilms .
Q. How do E→Z isomerization and hydrogen bonding influence reactivity?
- Isomerization : Nitration of (E)-isomers in acetic acid with NaNO₂ induces Z-configuration via intramolecular H-bond stabilization (O–H···O, N–OH···O) .
- Hydrogen bonding : Reduces rotational freedom, increasing thermal stability (TGA decomposition >200°C) and altering redox potentials in electrocatalysis .
Q. What catalytic applications are emerging for metal complexes of this oxime?
The Cu(II) complex exhibits electrocatalytic water oxidation with:
- Turnover frequency (TOF) : 12 s⁻¹ at pH 7 (0.1 M phosphate buffer).
- Overpotential : 350 mV (vs. RHE), lower than Ru-based catalysts. Mechanistic studies (DFT, in situ Raman) suggest a proton-coupled electron transfer (PCET) pathway involving the oxime N–O⁻ moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
